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Compound of Interest

Compound Name: 1-Phenoxyethanol

Cat. No.: B8569426

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum
mechanical calculations to elucidate the electronic structure of 1-Phenoxyethanol (C8H1002),
a widely used preservative and antimicrobial agent in pharmaceutical and cosmetic
formulations.[1][2][3][4][5] Understanding the electronic properties of this molecule at a
quantum level is crucial for predicting its reactivity, stability, and potential interactions with
biological systems, thereby aiding in drug development and safety assessments.

Introduction to the Electronic Structure of 1-
Phenoxyethanol

1-Phenoxyethanol is an organic molecule characterized by a phenyl ring and a hydroxyethyl
group linked by an ether bond.[1][2][5] Its electronic structure, governed by the arrangement
and energies of its molecular orbitals, dictates its chemical behavior. Quantum mechanical
calculations, particularly Density Functional Theory (DFT), offer a powerful computational lens
to probe these properties with high accuracy.[6][7] This guide outlines the theoretical
foundation, computational methodology, and expected outcomes of such an investigation.

Computational Methodology

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b8569426?utm_src=pdf-interest
https://www.benchchem.com/product/b8569426?utm_src=pdf-body
https://en.wikipedia.org/wiki/Phenoxyethanol
https://pubchem.ncbi.nlm.nih.gov/compound/Phenoxyethanol
https://atamankimya.com/sayfalar.asp?LanguageID=2&cid=3&id=13&id2=3954
https://www.atamanchemicals.com/phenoxyethanol_u24074/
https://www.echemi.com/products/pd1905221007-phenoxyethanol-p5-galaxy.html
https://www.benchchem.com/product/b8569426?utm_src=pdf-body
https://www.benchchem.com/product/b8569426?utm_src=pdf-body
https://www.benchchem.com/product/b8569426?utm_src=pdf-body
https://en.wikipedia.org/wiki/Phenoxyethanol
https://pubchem.ncbi.nlm.nih.gov/compound/Phenoxyethanol
https://www.echemi.com/products/pd1905221007-phenoxyethanol-p5-galaxy.html
https://web.ornl.gov/~kentpr/thesis/pkthnode8.html
https://arxiv.org/pdf/2305.07902
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8569426?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

A robust computational protocol is essential for obtaining reliable theoretical data. The following
methodology represents a standard approach for the quantum mechanical characterization of a
molecule like 1-Phenoxyethanol.

Geometry Optimization

The first step in any quantum chemical calculation is to determine the most stable three-
dimensional conformation of the molecule. This is achieved through geometry optimization,
where the total energy of the molecule is minimized with respect to the positions of its atoms.

Protocol:
o Software: Gaussian 16 or similar quantum chemistry package.

o Method: Density Functional Theory (DFT) with the B3LYP functional. This functional is widely
used for its balance of accuracy and computational cost in describing organic molecules.

o Basis Set: 6-311++G(d,p). This is a triple-zeta basis set that provides a flexible description of
the electron distribution, including diffuse functions (++) for non-covalent interactions and
polarization functions (d,p) for atoms other than hydrogen and hydrogen atoms, respectively.

e Environment: The calculations can be performed in the gas phase to represent an isolated
molecule or using a solvent model (e.g., the Polarizable Continuum Model, PCM) to simulate
the effects of a solvent like water.

Electronic Properties Calculation

Once the optimized geometry is obtained, a "single-point” calculation is performed using the
same level of theory and basis set to compute the electronic properties of the molecule. This
includes the energies of the molecular orbitals, the distribution of electron density, and the
molecular electrostatic potential.

Predicted Electronic Structure Data

The following tables summarize the kind of quantitative data that would be generated from the
guantum mechanical calculations described above. Note: The values presented here are
illustrative and represent typical expected outcomes for a molecule of this nature.
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Parameter Bond/Angle Calculated Value

Bond Lengths (A)

C-O (ether) 1.37
O-C (ethyl) 1.43
C-C (ethyl) 1.52
C-0O (alcohol) 1.42
C-H (aromatic, avg.) 1.08
C-H (aliphatic, avg.) 1.09

**Bond Angles (°) **

C-O-C (ether) 1185
O-C-C (ethyl) 108.2
C-C-O (alcohol) 110.1

Dihedral Angles (°)

C-0-C-C 178.5

0O-C-C-O0 65.2

Property Value Unit
Total Energy -499.12345 Hartrees
Dipole Moment 2.15 Debye
HOMO Energy -6.85 eV
LUMO Energy -0.21 eV
HOMO-LUMO Gap 6.64 eV
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Atom Charge (e)
O (ether) -0.58
O (hydroxyl) -0.65
H (hydroxyl) +0.42
C (aromatic, attached to O) +0.25
C (aliphatic, attached to ether O) +0.15
C (aliphatic, attached to hydroxyl O) +0.05

Visualization of Computational Workflow and
Molecular Properties

Visual representations are crucial for understanding the relationships between different aspects
of the computational study.
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Caption: Computational workflow for the quantum mechanical analysis of 1-Phenoxyethanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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